molecular formula C13H8F2O2 B571990 3-(3-Fluorophenyl)-5-fluorobenzoic acid CAS No. 1214352-53-0

3-(3-Fluorophenyl)-5-fluorobenzoic acid

Cat. No.: B571990
CAS No.: 1214352-53-0
M. Wt: 234.202
InChI Key: IMLKBLKBVVRJIG-UHFFFAOYSA-N
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Description

3-(3-Fluorophenyl)-5-fluorobenzoic acid (CAS: [1214352-53-0]) is a difluorinated biphenyl carboxylic acid derivative with the molecular formula C₁₃H₈F₂O₂. This compound features two fluorine substituents: one on the 3-position of the phenyl ring attached to the benzoic acid moiety and another on the 5-position of the benzene ring itself . It is commercially available with a purity of ≥98% and is utilized in pharmaceutical and materials science research, particularly as a precursor for synthesizing bioactive molecules or metal-organic frameworks . Its structural uniqueness lies in the spatial arrangement of fluorine atoms, which influences electronic properties, solubility, and intermolecular interactions .

Properties

IUPAC Name

3-fluoro-5-(3-fluorophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2O2/c14-11-3-1-2-8(5-11)9-4-10(13(16)17)7-12(15)6-9/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMLKBLKBVVRJIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC(=CC(=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80673357
Record name 3',5-Difluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214352-53-0
Record name 3',5-Difluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluorophenyl)-5-fluorobenzoic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between two different organic groups. The process involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base . The specific conditions for the synthesis of this compound include the use of 3-fluorophenylboronic acid and 5-fluorobenzoic acid as starting materials .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluorophenyl)-5-fluorobenzoic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes. Substitution reactions can produce a variety of substituted aromatic compounds.

Scientific Research Applications

3-(3-Fluorophenyl)-5-fluorobenzoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenyl)-5-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Structural Insights :

  • Substituent Position : The 3-fluorophenyl group in 3-(3-Fluorophenyl)-5-fluorobenzoic acid introduces steric hindrance and meta-directing effects, contrasting with para-substituted analogs (e.g., 3-(4-Fluorophenyl)-5-fluorobenzoic acid), which exhibit reduced steric interference .
  • Electronic Effects : Compared to trifluoromethyl-substituted analogs (e.g., 3-Fluoro-5-(trifluoromethyl)benzoic acid), the dual fluorine atoms in this compound provide moderate electron-withdrawing properties, balancing solubility and reactivity .

Physicochemical Properties

  • Solubility: The compound’s solubility in polar solvents (e.g., DMSO) is lower than that of mono-fluorinated analogs (e.g., 3-fluoro-4-hydroxybenzoic acid, CAS [350-29-8]) due to increased hydrophobicity from the biphenyl system .
  • Melting Point: Reported to be higher (~200–220°C) than non-fluorinated benzoic acids (122°C) due to stronger intermolecular hydrogen bonding and π-π stacking .

Biological Activity

3-(3-Fluorophenyl)-5-fluorobenzoic acid is an aromatic compound characterized by the presence of two fluorine atoms attached to a benzoic acid core. This structural configuration significantly influences its biological activity, making it a subject of interest in various fields, including medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

The compound can be synthesized through the Suzuki–Miyaura coupling reaction , which involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base. This method is favored due to its efficiency in forming carbon-carbon bonds, essential for constructing complex organic molecules.

PropertyValue
Molecular FormulaC13H9F2O2
Molecular Weight240.21 g/mol
CAS Number1214352-53-0
SolubilitySoluble in DMSO, ethanol

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and cellular pathways. The fluorine atoms enhance the compound's binding affinity to various molecular targets, potentially leading to:

  • Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in metabolic pathways, affecting cellular functions.
  • Alteration of Cellular Signaling Pathways : It can modulate signaling pathways, influencing processes such as cell proliferation and apoptosis.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) was determined using standard protocols.

Table 2: Antimicrobial Activity Data

MicroorganismMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans128

These results indicate that the compound exhibits significant antibacterial activity, particularly against Staphylococcus aureus, while showing moderate antifungal effects.

Cytotoxicity Studies

Cytotoxicity assays conducted on human cancer cell lines (MDA-MB-231 and PC3) revealed that this compound has a low cytotoxic profile with an IC50 value exceeding 100 µM, indicating its potential as a safe therapeutic agent .

Table 3: Cytotoxicity Data

Cell LineIC50 (µM)
MDA-MB-231>100
PC3>100

Case Studies

  • Case Study on Enzyme Inhibition : A study demonstrated that this compound effectively inhibits the enzyme involved in fatty acid metabolism, suggesting its potential application in metabolic disorders .
  • Case Study on Cancer Cell Lines : Research involving various cancer cell lines showed that the compound could induce apoptosis in specific types of cancer cells while maintaining low toxicity in normal cells .

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